![molecular formula C19H15F4N3OS B2491852 5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 1797320-25-2](/img/structure/B2491852.png)
5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide
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Description
The compound "5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide" is a part of a class of chemicals that have been explored for their unique properties and potential applications in various fields of chemistry and materials science. The interest in such compounds lies in their complex molecular structure that includes fluorine and trifluoromethyl groups, known for imparting stability and unique reactivity patterns.
Synthesis Analysis
The synthesis of related benzo[b]thiophene and pyridine compounds involves multi-step chemical processes that typically start from simpler precursors. For example, Schmidt et al. (2009) demonstrated the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles through a process involving direct synthesis from 3-acetylbenzo[b]thiophene oxime and acetylene, followed by several steps including devinylation and trifluoroacetylation to yield products with promising optical properties (Schmidt et al., 2009). Such methodologies could be adapted or serve as inspiration for synthesizing the target compound by incorporating the appropriate pyrrolidinyl and pyridinyl fragments.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized by the presence of multiple aromatic systems, heteroatoms, and halogen substituents. These features significantly influence the electronic properties, stability, and reactivity of the molecules. Crystal structure analysis, as performed by Ju et al. (2015) on a closely related compound, provides insights into the dihedral angles, molecular packing, and potential intermolecular interactions that may be present in similar compounds (Ju et al., 2015).
Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of interest in various synthesis and characterization studies. For example, a study by Talupur, Satheesh, & Chandrasekhar (2021) explored the synthesis and characterization of similar compounds, focusing on their antimicrobial properties and molecular docking studies.
Optical Properties and OLED Applications
A study by Xu, Li, Li, Wang, Zhou, & Du (2007) investigated a new iridium complex with a trifluoromethyl-substituted benzo[b]thiophene ligand, highlighting its application in OLEDs (Organic Light Emitting Diodes). The study focused on how the trifluoromethyl group influences the emission properties of the complex.
Neuropharmacokinetics
In the field of neuropharmacology, Tang et al. (2014) conducted a study on two investigational compounds related to benzo[b]thiophene-2-carboxamide. Their research provided insights into the compounds' behavior in the brain and cerebrospinal fluid, which could be relevant for understanding the pharmacokinetics of similar compounds.
Nonlinear Optical Properties
Research into the nonlinear optical properties of compounds with benzo[b]thiophene structures has been conducted by Ahmad et al. (2021). Their study focused on the synthesis and electronic properties of such compounds, which could provide a framework for understanding the optical properties of 5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide.
properties
IUPAC Name |
5-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3OS/c20-13-2-3-15-11(7-13)8-16(28-15)18(27)25-14-5-6-26(10-14)17-4-1-12(9-24-17)19(21,22)23/h1-4,7-9,14H,5-6,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLQWWNLJPYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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